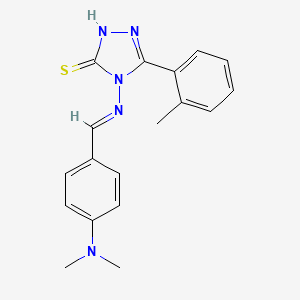
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
作用機序
Mode of Action
The compound, being a derivative of Schiff bases, likely interacts with its targets through the formation of a chemisorbed film on the surface of the target . This interaction inhibits both cathodic and anodic processes .
Biochemical Pathways
Schiff bases are known to interact with various biochemical pathways, influencing processes such as transamination reactions, which are important in the metabolism and biosynthesis of amino acids .
Pharmacokinetics
The compound’s inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °c), suggesting that concentration and temperature can influence its bioavailability .
Result of Action
The compound has been studied for its anticorrosive effects on 316 stainless steel in HCl medium . It was found to display a maximum inhibiting performance of 94.21% at 500 ppm at 30°C . The formation of a chemisorbed film on the surface of the alloy was confirmed, leading to increased corrosion resistance .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration and temperature . Its inhibitory effects were evaluated at different concentrations (5 to 500 ppm) and different temperatures (30 to 60 °C), with the highest inhibitory performance observed at 500 ppm at 30°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction may require a catalyst and is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine or triazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various amines or reduced triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.
Medicine
Medicinally, triazole derivatives are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including infections and cancers.
Industry
In industry, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
類似化合物との比較
Similar Compounds
- 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substituents, which can influence its reactivity, biological activity, and overall properties. Comparing it with similar compounds can highlight differences in potency, selectivity, and applications.
特性
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-13-6-4-5-7-16(13)17-20-21-18(24)23(17)19-12-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUZHICTGZVYJY-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5593305.png)
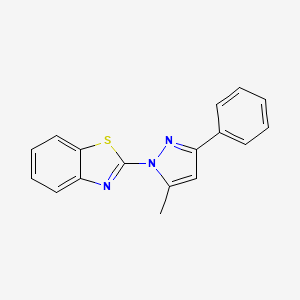
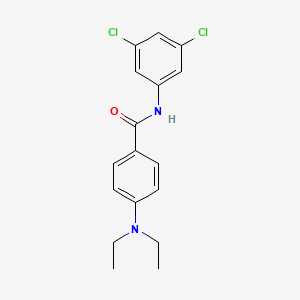
![2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5593323.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5593328.png)
![3-Ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5593335.png)
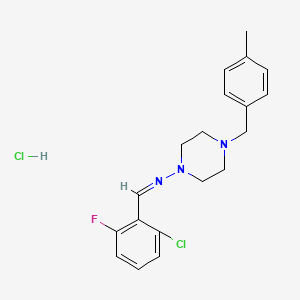
![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)
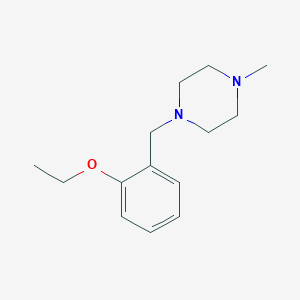

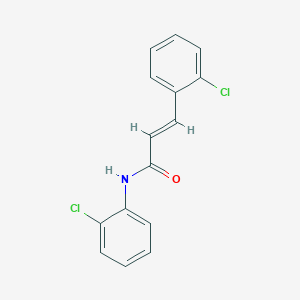
![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
